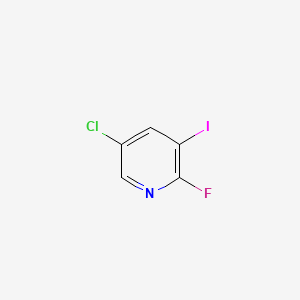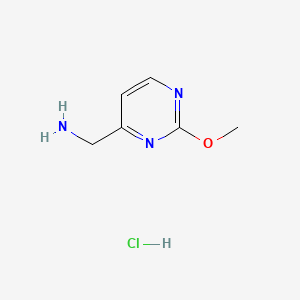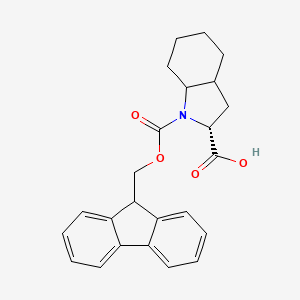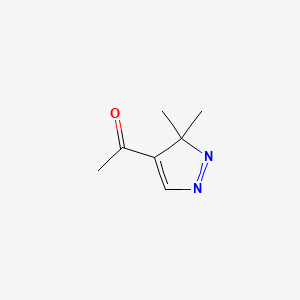
(3-シアノ-2,4-ジフルオロフェニル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Cyano-2,4-difluorophenyl)boronic acid” is a chemical compound with the CAS Number: 871940-31-7. It has a molecular weight of 182.92 and its IUPAC name is 3-cyano-2,4-difluorophenylboronic acid .
Molecular Structure Analysis
The InChI code for “(3-Cyano-2,4-difluorophenyl)boronic acid” is 1S/C7H4BF2NO2/c9-6-2-1-5 (8 (12)13)7 (10)4 (6)3-11/h1-2,12-13H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids, including “(3-Cyano-2,4-difluorophenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds between two different organic compounds.Physical And Chemical Properties Analysis
“(3-Cyano-2,4-difluorophenyl)boronic acid” is a solid compound with a melting point of 132-133°C . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
鈴木・宮浦クロスカップリング反応
(3-シアノ-2,4-ジフルオロフェニル)ボロン酸の主要な用途の1つは、鈴木・宮浦クロスカップリング反応です . この反応は、炭素-炭素結合を形成するための有機化学における強力なツールです。ボロン酸は求核試薬として作用し、パラジウム触媒の存在下で求電子性ハロゲン化物とカップリングします。この方法は、さまざまな官能基に対する高い許容性と穏やかな反応条件により、複雑な有機分子、医薬品、およびポリマーの合成に広く用いられています。
センシングアプリケーション
(3-シアノ-2,4-ジフルオロフェニル)ボロン酸を含むボロン酸は、ジオールやその他のルイス塩基と可逆的な共有結合錯体を形成する能力で知られています . この特性により、特に糖やその他の生体分子を検出するためのセンサー開発に役立ちます。ジオールとの相互作用は、糖尿病ケアにおけるグルコースレベルのモニタリングやその他の生物学的用途のための蛍光センサーや電気化学検出器の設計において活用されています。
生物学的ラベル付けとタンパク質操作
この化合物のジオールとの反応性により、生物学的ラベル付けやタンパク質操作にも使用できます . タンパク質やペプチドを修飾するために使用でき、その後、さまざまな生物学的アッセイにおけるプローブとして使用できます。この用途は、細胞内でのタンパク質の機能、相互作用、局在化を研究する上で非常に重要です。
治療開発
(3-シアノ-2,4-ジフルオロフェニル)ボロン酸は、治療薬の開発に潜在的な用途があります . 生体分子と相互作用する能力は、特にジオール含有分子を認識する酵素や受容体を標的とした新しい薬剤の創製に活用できます。これには、さまざまな疾患に関与するグリコシダーゼなどの酵素に対する阻害剤の設計が含まれます。
材料科学と高分子化学
材料科学において、(3-シアノ-2,4-ジフルオロフェニル)ボロン酸は、材料の表面特性を改変したり、新規ポリマーを創製したりするために使用できます . ボロン酸基は、他の有機化合物と反応して安定な共有結合を形成することができ、安定性の向上や電子特性の変化など、新しい特性を持つ材料につながります。
分析方法と分離技術
ボロン酸とジオールの特異的な相互作用は、分析方法と分離技術にも利用されています . たとえば、クロマトグラフィーにおいて、ボロン酸の特定の分子に対する親和性に基づいて、複雑な混合物を分離するために使用できます。これは、ヌクレオチドやタンパク質などの生体分子の精製において特に有用です。
Safety and Hazards
作用機序
Target of Action
The primary target of (3-Cyano-2,4-difluorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is also an inhibitor of CYP3A4, an important enzyme involved in drug metabolism . The compound has a Log Po/w (iLOGP) of 0.0, indicating its lipophilicity . Its water solubility is classified as very soluble, with a solubility of 3.47 mg/ml .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds .
Action Environment
The compound is relatively stable and is generally environmentally benign . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other chemical reagents .
特性
IUPAC Name |
(3-cyano-2,4-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF2NO2/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,12-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKFJVJHSVFTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C#N)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659354 |
Source


|
| Record name | (3-Cyano-2,4-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871940-31-7 |
Source


|
| Record name | (3-Cyano-2,4-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-2,4-difluorophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)


![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)
![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)

![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)



![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)